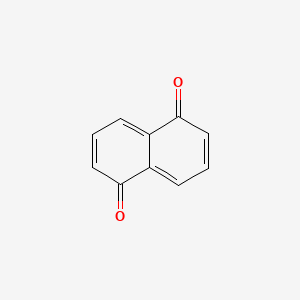
1,5-Naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedione, also known as 1,5-naphthoquinone, is an organic compound with the molecular formula C10H6O2. It is a derivative of naphthalene, consisting of two carbonyl groups at the 1 and 5 positions of the naphthalene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedione can be synthesized through several methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of naphthalene. This process involves the use of metal catalysts, such as vanadium pentoxide, in the presence of oxygen. The reaction is carried out at elevated temperatures to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form 1,5-dihydroxynaphthalene.
Substitution: It can undergo substitution reactions with nucleophiles, such as amines and thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: 1,5-dihydroxynaphthalene.
Substitution: Various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-naphthalenedione involves its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules. This property makes it useful in various biochemical and industrial processes. The compound can interact with cellular components, leading to the generation of reactive oxygen species, which can induce oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthalenedione can be compared with other naphthoquinone derivatives, such as 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone (menadione). While all these compounds share a similar quinone structure, they differ in their substitution patterns and biological activities. For example, menadione is known for its role as a vitamin K precursor, whereas this compound is primarily studied for its antimicrobial and anticancer properties.
List of Similar Compounds
- 1,4-Naphthoquinone
- 2-Methyl-1,4-naphthoquinone (Menadione)
- 2-Bromo-1,4-naphthoquinone
These compounds highlight the diversity of naphthoquinone derivatives and their unique applications in various fields.
Eigenschaften
CAS-Nummer |
51583-62-1 |
|---|---|
Molekularformel |
C10H6O2 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
naphthalene-1,5-dione |
InChI |
InChI=1S/C10H6O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H |
InChI-Schlüssel |
UKYHUQYCBBUNIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=CC=CC(=O)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


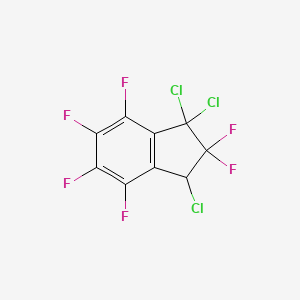
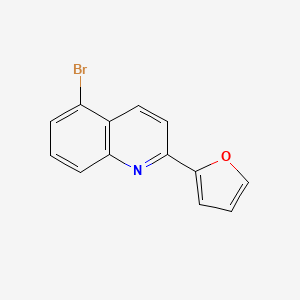
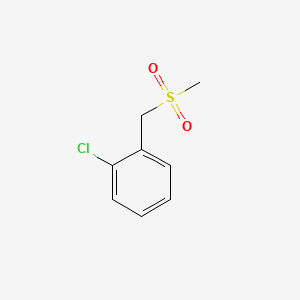

![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
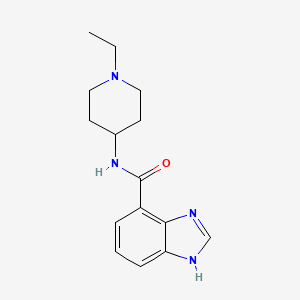
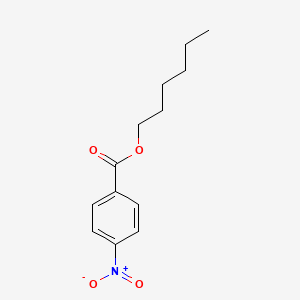
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)

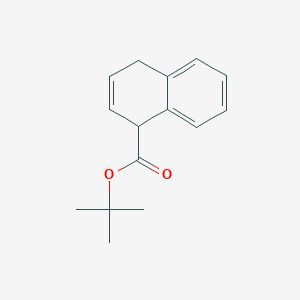
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)
